molecular formula C6H4N4O B8809101 Pyridine-2-carbonyl azide CAS No. 4013-71-2

Pyridine-2-carbonyl azide

Cat. No.: B8809101
CAS No.: 4013-71-2
M. Wt: 148.12 g/mol
InChI Key: RUEMLKUMKKDJTF-UHFFFAOYSA-N
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Description

Significance of Acyl Azides and Pyridyl Scaffolds in Organic Synthesis

The importance of Pyridine-2-carbonyl azide (B81097) in chemical research is best understood by considering the significance of its two core components: the acyl azide group and the pyridine (B92270) ring.

Acyl Azides are a class of organic compounds characterized by the -CON₃ functional group. They are highly versatile intermediates in organic synthesis, primarily because they serve as precursors to isocyanates through the Curtius rearrangement. thieme-connect.comnih.govwikipedia.org This thermal or photochemical decomposition reaction proceeds with the loss of nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. nih.govnih.gov The isocyanate can then be trapped by a wide range of nucleophiles. For instance, reaction with water leads to the formation of primary amines, while reactions with alcohols and other amines yield carbamates and ureas, respectively. nih.govwikipedia.org This pathway is a cornerstone of organic synthesis for introducing nitrogen-based functional groups into molecules. thieme-connect.com Beyond the Curtius rearrangement, acyl azides are employed in the synthesis of various nitrogen-containing heterocycles and can participate in cycloaddition reactions. x-mol.comraco.catcymitquimica.com

Pyridyl Scaffolds , on the other hand, are fundamental heterocyclic structures in chemistry. researchgate.net Pyridine is a six-membered aromatic ring containing one nitrogen atom, an isostere of benzene (B151609). nih.gov This structural motif is ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.govmdpi.com In medicinal chemistry and drug discovery, the pyridine ring is considered a "privileged scaffold" because its derivatives exhibit a vast array of biological activities. nih.govscispace.com Its presence in a molecule can enhance pharmacological properties, such as improving water solubility and binding affinity to biological targets. nih.govmdpi.com Consequently, thousands of existing drug molecules incorporate the pyridine framework. nih.gov

The combination of the reactive acyl azide group and the medicinally significant pyridyl scaffold in Pyridine-2-carbonyl azide creates a powerful tool for synthetic chemists, enabling the direct incorporation of this important heterocyclic core into more complex structures through versatile and well-understood reaction mechanisms.

Research Trajectories for this compound

Research involving this compound primarily focuses on harnessing its reactivity for the synthesis of novel compounds. The main research trajectories include its use as a precursor for nitrenes and isocyanates, and its participation in cycloaddition reactions.

The Curtius Rearrangement: The most prominent application of this compound is its role in the Curtius rearrangement. wikipedia.orgnih.gov Through thermal or photolytic decomposition, it cleanly loses a molecule of nitrogen to generate pyridin-2-yl isocyanate. researchgate.net This isocyanate is a key intermediate that can be further elaborated. For example, it can be reacted with alcohols to form pyridin-2-yl-carbamic acid esters, a transformation documented in patent literature for the synthesis of complex molecules. google.com This method provides a reliable route to 2-aminopyridine (B139424) derivatives and related structures.

Nitrene Precursor: The decomposition of an acyl azide can be viewed as proceeding through a transient acyl nitrene intermediate. nih.govnih.gov Organic azides are well-established as ideal nitrene precursors because they release dinitrogen as the only byproduct. researchgate.net These highly reactive nitrene species can undergo a variety of transformations, including C-H amination and aziridination reactions, which are powerful methods for introducing nitrogen functional groups. researchgate.net Research in this area seeks to control the reactivity of the nitrene generated from this compound to achieve selective C-N bond formation.

Cycloaddition Reactions: The azide functional group is a classic 1,3-dipole and is well-known for its participation in [3+2] cycloaddition reactions, most notably the azide-alkyne cycloaddition, a cornerstone of "click chemistry". cymitquimica.comorganic-chemistry.org While the acyl azide is often used for rearrangement reactions, research also explores its potential in cycloadditions. Studies have shown that heterocyclic azides can react with suitable partners to form new heterocyclic systems, such as 1,2,3-triazoles. beilstein-journals.orgmdpi.com This trajectory explores the use of this compound as a building block for constructing more complex, multi-ring systems.

A study investigating the surface chemistry of this compound demonstrated its stability in monolayers on a platinum surface up to 400 K. researchgate.net Upon photolysis or heating above this temperature, it decomposed to the corresponding isocyanate, confirming the fundamental reactivity pathway even when constrained on a surface. researchgate.net

Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Synonyms Picolinoyl azide, 2-Pyridinecarbonyl azide nih.gov
CAS Number 4013-71-2 nih.gov
Molecular Formula C₆H₄N₄O nih.gov
Molecular Weight 148.12 g/mol nih.gov
Physical Description Solid at room temperature cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4013-71-2

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

pyridine-2-carbonyl azide

InChI

InChI=1S/C6H4N4O/c7-10-9-6(11)5-3-1-2-4-8-5/h1-4H

InChI Key

RUEMLKUMKKDJTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for Pyridine 2 Carbonyl Azide and Analogous Pyridyl Carbonyl Azides

Classical Preparative Routes

Traditional methods for synthesizing pyridyl carbonyl azides have long been the foundation of their preparation, primarily relying on the derivatization of carboxylic acids and their activated forms.

The most direct and widely practiced method for preparing acyl azides is through nucleophilic acyl substitution. vaia.com This can be initiated from either a carboxylic acid or its more reactive counterpart, the acid chloride. wikipedia.org

When starting from an acid chloride, such as picolinoyl chloride, the reaction with an azide (B81097) salt like sodium azide readily yields the corresponding acyl azide. vaia.commasterorganicchemistry.com This process involves the nucleophilic attack of the azide ion on the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the final product. vaia.commasterorganicchemistry.com

Alternatively, direct conversion from a carboxylic acid, like picolinic acid (pyridine-2-carboxylic acid), is possible. This one-pot procedure often employs activating agents to facilitate the reaction. Diphenylphosphoryl azide (DPPA) is a common reagent that converts carboxylic acids directly into acyl azides, which can then undergo rearrangement in situ. wikipedia.orgrsc.org Other systems, such as those using triphosgene (B27547) or 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), have also been developed for this transformation under mild conditions. researchgate.net A one-step synthesis from carboxylic acids can also be achieved using a mix of trichloroisocyanuric acid and triphenylphosphine (B44618). researchgate.net

Starting MaterialReagent(s)ProductKey Feature
Picolinoyl chlorideSodium azide (NaN₃)Pyridine-2-carbonyl azideStandard nucleophilic acyl substitution. vaia.com
Picolinic acidDiphenylphosphoryl azide (DPPA)This compoundDirect, one-pot conversion from carboxylic acid. wikipedia.orgnih.gov
Picolinic acidTriphosgene, NaN₃This compoundIn situ formation of acid chloride. researchgate.net
Picolinic acidTrichloroisocyanuric acid, Triphenylphosphine, NaN₃This compoundMild, one-step synthesis. researchgate.net

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce an azide group directly onto the pyridine (B92270) ring, which can be a precursor to the target carbonyl azide. masterorganicchemistry.com This reaction is particularly effective for electron-poor aromatic systems. The pyridine ring, being inherently electron-deficient, is susceptible to this type of reaction, especially when substituted with strong electron-withdrawing groups ortho or para to a suitable leaving group (e.g., a halide). masterorganicchemistry.comntnu.no

For instance, the synthesis of 2-azido-3-nitropyridine has been accomplished by reacting 2-chloro-3-nitropyridine (B167233) with sodium azide. mdpi.com In this mechanism, the azide ion attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The aromaticity is restored upon the expulsion of the leaving group. While this method primarily yields an azidopyridine, subsequent functionalization at a different position could potentially lead to the desired pyridyl carbonyl azide structure.

SubstrateNucleophileProductCondition
2-Chloro-3-nitropyridineSodium Azide (NaN₃)2-Azido-3-nitropyridineSNAr reaction. mdpi.com
2-Chloro-5-nitropyridineSodium Azide (NaN₃)2-Azido-5-nitropyridineSNAr facilitated by an electron-withdrawing group. ntnu.no
4-Chloro-3-nitropyridineSodium Azide (NaN₃)4-Azido-3-nitropyridineSNAr reaction. mdpi.com

Derivatization from Carboxylic Acids and Acid Chlorides

Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and often milder methods for generating carbonyl azides, including catalytic and metal-free protocols that offer improved efficiency and substrate scope.

A significant recent development is the use of hypervalent iodine(III) reagents to promote the metal-free synthesis of carbonyl azides. organic-chemistry.orgnih.gov This strategy enables a C–N cross-coupling between isocyanides or silyl (B83357) enol ethers and trimethylsilyl (B98337) azide (TMSN₃). acs.orgacs.org The reaction is typically promoted by an iodine(III) oxidant, such as iodosylbenzene diacetate (PhI(OAc)₂), and proceeds under mild, ambient temperature conditions. organic-chemistry.orgacs.org

The optimized protocol often uses dimethyl sulfoxide (B87167) (DMSO) as the solvent and achieves good to excellent yields across a diverse range of substrates. organic-chemistry.org Mechanistic studies suggest the reaction may proceed through a free-radical pathway. acs.org It is proposed that the iodine(III) reagent oxidizes TMSN₃ to generate an azidyl radical, which is then intercepted by the isocyanide. This approach is notable as it represents a coupling reaction that incorporates the azide fragment without the loss of dinitrogen (N₂). acs.org

Substrate TypeCoupling PartnerReagentsProduct TypeYield Range
Aromatic IsocyanidesTrimethylsilyl azide (TMSN₃)PhI(OAc)₂, DMSOCarbamoyl (B1232498) AzidesUp to 86%. organic-chemistry.org
Silyl Enol EthersTrimethylsilyl azide (TMSN₃)PhI(OAc)₂, DMSOKetoazidesGood to excellent. acs.org

Beyond iodine(III)-mediated reactions, other catalytic and metal-free strategies have emerged for the synthesis of pyridyl compounds and related azides.

A three-component synthesis of polysubstituted pyridines has been developed that relies on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition. rsc.org This process starts from an acyl azide, which is generated from a carboxylic acid and DPPA. The acyl azide then rearranges to an isocyanate, which reacts in a catalytic cycle to form a 2-azadiene intermediate, ultimately leading to the pyridine product. rsc.org

Furthermore, metal-free synthetic approaches have been applied to create pyridyl-functionalized materials through aminative cyclization reactions between aryl aldehydes and ketones, demonstrating the trend towards avoiding metal catalysts in modern organic synthesis. rsc.org In a different approach, manganese(III) acetate (B1210297) has been used to mediate the reaction of vinyl azides with cyclopropanols, generating β-carbonyl radicals that ultimately form substituted pyridines. organic-chemistry.org

For the Curtius rearrangement step itself, which is the characteristic reaction of acyl azides, catalytic protocols have been developed. For example, the rearrangement of alkyl azides derived from carboxylic acids can be facilitated by zinc(II) triflate at moderate temperatures. nih.gov

Elucidating the Reactivity and Transformation Pathways of Pyridine 2 Carbonyl Azide

Rearrangement Reactions

Rearrangement reactions are a cornerstone of the chemical utility of acyl azides, providing pathways to amines and their derivatives. For Pyridine-2-carbonyl azide (B81097), the Curtius rearrangement is the most prominent of these transformations.

Discovered by Theodor Curtius, the Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the expulsion of nitrogen gas. This reaction is a powerful tool in organic synthesis for converting carboxylic acids into various amine-based functional groups. nih.govnih.gov The isocyanate product is a stable intermediate that can be isolated or reacted in situ with various nucleophiles. nih.govCurrent time information in Bangalore, IN.

The core of the Curtius rearrangement is the conversion of the acyl azide into an isocyanate. nih.gov When Pyridine-2-carbonyl azide is heated, it undergoes a rearrangement where the pyridyl group migrates to the nitrogen atom as a molecule of nitrogen is eliminated. chemistrysteps.com This process is generally considered to be a concerted mechanism, where the migration and nitrogen loss occur simultaneously, thus avoiding the formation of a free acyl nitrene intermediate under thermal conditions. The migration of the R-group proceeds with complete retention of its stereochemical configuration. nih.govnih.gov

The formation of the isocyanate can be monitored using infrared (IR) spectroscopy. For instance, in a related reaction, the disappearance of the characteristic azide signal (around 2142 cm⁻¹) and the appearance of the strong isocyanate signal (around 2259 cm⁻¹) confirms the conversion. rsc.org

Table 1: Conditions for Isocyanate Formation via Curtius Rearrangement

Catalyst Solvent Temperature (°C) Outcome Reference
Rh₂(OAc)₄ 1,2-dichloroethane (DCE) 40 Preferential formation of isocyanate rscf.ru
Rh₂Piv₄ 1,2-dichloroethane (DCE) 40 Preferential formation of isocyanate rscf.ru
Rh₂(esp)₂ 1,2-dichloroethane (DCE) 40 Preferential formation of isocyanate rscf.ru

The pyridyl isocyanate generated from the Curtius rearrangement is an electrophilic and valuable synthetic intermediate. nih.gov It readily reacts with a range of nucleophiles to form stable derivatives.

Urethanes (Carbamates): In the presence of an alcohol, the isocyanate undergoes nucleophilic attack to form a urethane, also known as a carbamate. nih.gov This reaction is often used to protect amines or as a key step in the synthesis of more complex molecules. organic-chemistry.org

Ureas: When an amine is used as the nucleophile, it attacks the isocyanate to yield a urea (B33335) derivative. nih.gov This method is highly versatile for creating both symmetrical and unsymmetrical ureas, which are structural motifs found in many pharmaceuticals and biologically active compounds. acs.orgnih.gov

The general applicability of the Curtius rearrangement to a wide variety of acyl azides makes it a reliable method for accessing these important functional groups. nih.gov

The Schmidt reaction is closely related to the Curtius rearrangement and involves the reaction of an azide with a carbonyl derivative under acidic conditions, also resulting in a rearrangement with the loss of N₂. wikipedia.org A key variant, the Boyer–Schmidt–Aube reaction, involves the reaction of ketones with alkyl azides. rscf.ru The key process in these reactions is the rearrangement of an azidohydrin intermediate. rscf.ru

In systems derived from pyridine (B92270) carbonyl compounds, a competition can arise between the direct Curtius rearrangement of the acyl azide and a Schmidt-type rearrangement pathway. rscf.ru For example, in the reaction of 2H-azirine-2-carbonyl azides, an azidohydrin intermediate can form. rscf.ru This intermediate can then undergo a rearrangement, driven by the elimination of a nitrogen molecule, to ultimately yield a pyridine isocyanate. rscf.ru The reaction conditions, particularly temperature, can strongly influence which pathway dominates. Studies have shown that increasing the temperature can favor the formation of deaminated byproducts over the desired isocyanate from the Schmidt pathway. rscf.ru

The Curtius Rearrangement: Isocyanate Formation and Subsequent Derivatization

Formation of Isocyanates

Decomposition and Photochemical/Thermal Activation

Beyond concerted rearrangements, acyl azides like this compound can be activated using heat or light to induce decomposition, which proceeds through different, highly reactive intermediates.

While the thermal Curtius rearrangement is often considered a concerted process, the decomposition of acyl azides can also lead to the formation of a discrete acyl nitrene intermediate (R-CO-N). nih.gov A nitrene is the nitrogen analog of a carbene, containing a nitrogen atom with a sextet of electrons, making it highly electrophilic and reactive. aakash.ac.in

Nitrenes are typically generated from azides through thermolysis or photolysis, which causes the expulsion of nitrogen gas. aakash.ac.inwikipedia.org Detailed mechanistic studies have shown that while trapping the acyl nitrene intermediate under thermal conditions is difficult, it can be trapped under photochemical conditions. nih.gov

The decomposition of this compound via this pathway would generate a pyridine-2-carbonyl nitrene. Such nitrenes are generally formed initially in the singlet state. aakash.ac.in These reactive intermediates can undergo several subsequent reactions:

Intramolecular Rearrangement: The nitrene can rearrange to the isocyanate, which is the product of the Curtius reaction. nih.gov

C-H Insertion: The highly reactive nitrene can insert into C-H bonds. wikipedia.org

Cycloaddition: Nitrenes can add to alkenes to form three-membered aziridine (B145994) rings. aakash.ac.inwikipedia.org

Ring Expansion: Aryl nitrenes are known to undergo ring expansion. For example, photolysis of some aryl azides can lead to the formation of seven-membered ring cumulenes. wikipedia.org In the case of o-azido-carbonyl compounds, photolysis has been shown to yield 2-alkoxy-3H-azepines. worktribe.com

The specific pathway taken depends on the reaction conditions and the structure of the nitrene. The generation of these highly reactive nitrene intermediates from this compound opens up distinct synthetic possibilities compared to the concerted Curtius rearrangement. wikipedia.orgworktribe.com

Photolytic Transformations and Excited State Chemistry

The photochemistry of this compound is characterized by the light-induced extrusion of molecular nitrogen, leading to highly reactive intermediates. The primary photolytic transformation is a Curtius rearrangement, a well-established reaction for carbonyl azides. When this compound is isolated in an argon matrix and irradiated with 254 nm light, it cleanly transforms into 2-pyridyl isocyanate. researchgate.net This process is initiated by the expulsion of a nitrogen molecule (N₂) from the azide moiety upon photoexcitation. researchgate.netwikipedia.org

Formation of Reactive Intermediates: Nitrenes, 2H-Azirines, and Beyond

The decomposition of this compound, whether induced by heat or light, is a gateway to several highly reactive intermediates that dictate its subsequent chemical behavior.

Nitrenes: The principal intermediate formed upon the loss of N₂ from this compound is the corresponding acyl nitrene, specifically pyridine-2-carbonyl nitrene. wikipedia.org Nitrenes are electron-deficient species analogous to carbenes and are exceptionally reactive. wikipedia.orgrsc.org However, for acyl nitrenes, the dominant and exceedingly rapid reaction pathway is the Curtius rearrangement, where the pyridyl group migrates to the nitrogen atom, yielding an isocyanate. researchgate.net This rearrangement is so efficient that the acyl nitrene itself is typically not isolated or observed directly but is inferred as a transient species en route to the isocyanate. researchgate.netwikipedia.org

2H-Azirines: The formation of 2H-azirines is a hallmark of the thermal or photochemical decomposition of vinyl azides, not acyl azides. chemrxiv.orgmdpi.comrsc.org In the decomposition of a vinyl azide, the resulting vinyl nitrene can cyclize to form the strained three-membered 2H-azirine ring. rsc.org There is no evidence to suggest that this compound, an acyl azide, directly forms a 2H-azirine intermediate. The chemistry of 2H-azirines is distinct; for instance, molecules that are themselves 2H-azirines but also contain a carbonyl azide group (i.e., 2H-azirine-2-carbonyl azides) have been synthesized and studied as unique heterocyclic building blocks. nih.govresearchgate.net These compounds undergo their own set of reactions, such as the Curtius rearrangement of the azide group to form isocyanates or reactions involving the azirine ring, but their formation does not originate from this compound. nih.govrscf.ru

And Beyond: The most significant intermediate formed "beyond" the initial nitrene is 2-pyridyl isocyanate . researchgate.net This isocyanate is the stable endpoint of the Curtius rearrangement but is also a reactive species in its own right. It can be trapped by various nucleophiles or undergo cycloaddition reactions. For example, in the absence of a trapping agent, it can dimerize. researchgate.net The chemistry of this compound is thus largely defined by the transformations of this key isocyanate intermediate.

Cycloaddition Reactions

The azide functional group in this compound is a classic 1,3-dipole, enabling it to participate in a variety of cycloaddition reactions. These reactions provide powerful methods for the synthesis of five-membered nitrogen-containing heterocycles.

Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is a suitable substrate for the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. organic-chemistry.org This reaction family, particularly its copper-catalyzed variant (CuAAC), is the cornerstone of "click chemistry," valued for its high efficiency, specificity, and biocompatibility. organic-chemistry.orgbham.ac.uk

The thermal reaction between an azide and an alkyne often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org In contrast, the copper(I)-catalyzed reaction (CuAAC) proceeds under mild conditions, often in aqueous solvents, and selectively yields the 1,4-disubstituted triazole isomer. organic-chemistry.orgacs.org Alternatively, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can be employed to selectively produce the 1,5-disubstituted regioisomer. organic-chemistry.org The reaction of this compound with a terminal alkyne under CuAAC conditions would thus be expected to produce a 1-(pyridine-2-carbonyl)-4-substituted-1H-1,2,3-triazole.

CatalystAlkyne TypeProduct RegiochemistryReference
None (Thermal)Terminal/InternalMixture of 1,4- and 1,5-isomers organic-chemistry.org
Copper(I)Terminal1,4-disubstituted organic-chemistry.orgacs.org
Ruthenium(II)Terminal/Internal1,5-disubstituted (from terminal) organic-chemistry.org

This table represents the general outcomes for azide-alkyne cycloadditions.

1,3-Dipolar Cycloadditions with Pyridynes and Other Dipolarophiles

As a 1,3-dipole, this compound can react with various dipolarophiles beyond alkynes. One notable class of dipolarophiles is pyridynes, which are highly reactive heterocyclic analogs of benzyne. scispace.com The reaction involves the [3+2] cycloaddition of the azide across the strained "triple bond" of the pyridyne. researchgate.net This provides a concise route to triazolopyridines, which are valuable scaffolds in medicinal chemistry. scispace.comresearchgate.net For example, the cycloaddition of an organic azide to a 3,4-pyridyne yields a nih.govrscf.rusmolecule.comtriazolo[4,5-c]pyridine. researchgate.net

Other π-systems can also serve as dipolarophiles. The reaction with alkenes, for instance, leads to the formation of triazoline rings, which can be unstable and may rearrange or eliminate nitrogen depending on the substitution pattern.

[3π + 2σ] Cycloadditions with Vinyl Azides and Bicyclo[1.1.0]butanes (Pyridine Bioisostere Synthesis)

A novel [3π + 2σ] cycloaddition has been developed for the synthesis of pyridine bioisosteres, but this reaction is specific to a different class of azide. chemrxiv.orgchemrxiv.org The reaction occurs between vinyl azides , acting as the 3π component, and bicyclo[1.1.0]butanes (BCBs), which provide the 2σ component. chemrxiv.org This transformation is catalyzed by a pyridine-boryl radical and proceeds via a radical ring-opening of the strained BCB, followed by addition to the vinyl azide and a subsequent radical cyclization to furnish 2-azabicyclo[3.1.1]heptenes. chemrxiv.orgchemrxiv.org

It is critical to note that This compound is an acyl azide, not a vinyl azide. Therefore, it does not possess the requisite structure to participate in this specific [3π + 2σ] cycloaddition as the 3π component. This pathway highlights the diverse reactivity of azides, but it is a transformation characteristic of the vinyl azide subclass. chemrxiv.org

Other Cycloaddition Modes

Beyond the canonical azide reactions, other cycloaddition pathways are possible. The azide group can react with nitriles, often catalyzed or promoted by Lewis acids, to form tetrazoles. This represents another [3+2] cycloaddition where the C≡N triple bond of the nitrile acts as the dipolarophile. nih.gov

Furthermore, the reactive 2-pyridyl isocyanate intermediate, formed via the Curtius rearrangement of this compound, can engage in its own set of cycloaddition reactions. researchgate.net Isocyanates are known to participate as 2π components in [2+2] and [4+2] cycloadditions (Diels-Alder reactions). For example, a [4+2] cycloaddition between 2-pyridyl isocyanate and an electron-rich diene would lead to a six-membered heterocyclic ring.

Other Significant Reaction Modalities

Beyond the transformations previously discussed, this compound serves as a versatile precursor in other significant reaction modalities, notably in the formation of carbon-nitrogen bonds through iminophosphorane chemistry and direct C-H amination reactions. These pathways highlight the compound's utility in synthesizing complex nitrogen-containing molecules.

Aza-Wittig Reactions and Iminophosphorane Chemistry

The chemistry of this compound is prominently marked by its participation in the Staudinger and subsequent aza-Wittig reactions. This sequence provides a powerful and mild method for the formation of C=N double bonds, which are key structural motifs in a variety of heterocyclic compounds.

The initial step involves the reaction of this compound with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate is generally unstable and readily loses a molecule of dinitrogen (N₂) to yield a stable N-(pyridin-2-ylcarbonyl)iminophosphorane. organic-chemistry.orgalfa-chemistry.com This transformation is known as the Staudinger reaction. organic-chemistry.org The resulting iminophosphorane is a key reactive species, analogous to a Wittig reagent, and can engage in aza-Wittig reactions. alfa-chemistry.com

In the aza-Wittig reaction, the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone. alfa-chemistry.comthieme-connect.com The reaction proceeds through a four-membered oxazaphosphetane intermediate, which then collapses to form an imine and triphenylphosphine oxide. The strong P=O bond formed in the phosphine oxide byproduct provides the thermodynamic driving force for this transformation. alfa-chemistry.com This methodology is particularly valuable for synthesizing N-acyl imines under neutral conditions. The entire sequence, from the azide to the imine, can often be performed in a one-pot procedure. thieme-connect.com

The versatility of the aza-Wittig reaction has been demonstrated in the synthesis of numerous nitrogen-containing heterocycles. thieme-connect.comresearchgate.net While specific examples detailing the intermolecular aza-Wittig reaction of the iminophosphorane derived from this compound are part of broader synthetic strategies, the general reactivity is well-established for acyl azides. thieme-connect.comrsc.org For instance, the reaction of an N-acyl iminophosphorane with an aldehyde yields an N-acyl imine, a valuable building block in organic synthesis.

Table 1: Representative Aza-Wittig Reaction with Acyl Iminophosphoranes This table illustrates the general transformation discussed, as specific examples for this compound are embedded in larger synthetic sequences. The reactants shown are representative of the functional groups involved.

Iminophosphorane PrecursorPhosphineCarbonyl CompoundProduct (Imine)
This compoundTriphenylphosphineBenzaldehydeN-(phenylmethylene)picolinamide
Benzoyl azideTriphenylphosphineCyclohexanoneN-(cyclohexylidene)benzamide
Acetyl azideTributylphosphine4-NitrobenzaldehydeN-(4-nitrobenzylidene)acetamide

Intermolecular C-H Amination Reactions

This compound is a potential precursor for nitrene insertion reactions, a powerful strategy for the direct functionalization of C-H bonds to form C-N bonds. wikipedia.orgnumberanalytics.com In these reactions, the azide serves as a source of a highly reactive acylnitrene intermediate (a nitrogen atom with only six valence electrons) upon thermal or photochemical decomposition, or more commonly, through catalysis by a transition metal complex. numberanalytics.comrsc.org

Transition metal-catalyzed intermolecular C-H amination avoids the formation of free, unselective nitrenes. Instead, a metal-nitrenoid species is generated, which exhibits greater selectivity and reactivity control. wikipedia.orgacs.org Catalysts based on rhodium and cobalt are particularly effective for this transformation. acs.orgrsc.orgnih.gov The general mechanism involves the reaction of the azide with the metal catalyst to form the metal-nitrenoid, with concomitant release of N₂. This reactive intermediate then inserts into a C-H bond of a substrate molecule to furnish the aminated product. acs.orgacs.org

Acyl azides, including by extension this compound, are competent nitrogen sources for these reactions. acs.org The resulting transformation installs an N-acylamino group at a previously unfunctionalized carbon center. These reactions show a preference for insertion into weaker C-H bonds, such as those at benzylic or tertiary positions, and can be rendered highly regioselective and even enantioselective with appropriate chiral catalysts. rsc.orgnih.gov For example, cobalt-porphyrin complexes have been shown to catalyze the amination of benzylic C-H bonds using various organic azides, proceeding through a cobalt(III)-nitrene radical intermediate. nih.govacs.org Similarly, rhodium(II) carboxylate complexes are benchmark catalysts for nitrene transfer from sulfonyl and other azides to C-H bonds. acs.orgrsc.org

The direct intermolecular C-H amination using this compound offers a streamlined route to complex picolinamides from simple hydrocarbon feedstocks, representing a significant advance in synthetic efficiency.

Table 2: Representative Catalytic Systems for Intermolecular C-H Amination with Organic Azides This table summarizes catalyst and azide types used in analogous C-H amination reactions, illustrating the potential application for this compound.

Catalyst SystemAzide TypeSubstrate C-H TypeProduct TypeRef.
[Rh₂(OAc)₄]Sulfonyl AzideArenes (with directing group)N-Sulfonylated Aniline acs.org
[Co(TPP)] (TPP = Tetraphenylporphyrin)Carbonyl AzideBenzylicN-Acyl Benzylamine rsc.orgacs.org
[Rh₂(esp)₂]Sulfonyl AzideAlkanes (e.g., cyclohexane)N-Sulfonylated Alkylamine rsc.org
[Cp*Rh(III)]Alkyl AzideArenes (with directing group)N-Alkylated Aniline researchgate.net

Mechanistic Investigations and Computational Analyses of Pyridine 2 Carbonyl Azide Chemistry

Unraveling Reaction Mechanisms: Concerted vs. Stepwise Processes

The decomposition of acyl azides like pyridine-2-carbonyl azide (B81097) can proceed through different mechanistic pathways, primarily distinguished by whether the key bond-breaking and bond-forming events occur simultaneously (concerted) or sequentially (stepwise). The specific conditions, such as heat or light, play a pivotal role in determining the dominant pathway.

The Curtius rearrangement, a thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas, is a cornerstone of organic synthesis. nih.gov The mechanism of this rearrangement has been a subject of considerable investigation. Historically, a stepwise mechanism was proposed, involving the initial loss of nitrogen to form a highly unstable acyl nitrene intermediate, which then rearranges with the migrating group moving to the electron-deficient nitrogen. nih.gov However, numerous attempts to trap this acyl nitrene intermediate under thermal conditions were unsuccessful, leading to the proposal of a concerted mechanism where the migration of the R group and the expulsion of nitrogen gas occur in a single, fluid step. nih.gov

Pertinent features of the Curtius rearrangement that support a concerted mechanism include its first-order kinetics and the complete retention of the stereochemical configuration of the migrating group. nih.gov Furthermore, it is generally accepted that free radical or carbenium ion intermediates are not involved in the conventional thermal rearrangement. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights. Investigations into the thermal Curtius rearrangement of benzoyl azide and other aryl/hetaryl acyl azides indicate that the reaction typically proceeds through a concerted mechanism. researchgate.netdnu.dp.ua These calculations show a single transition state connecting the acyl azide directly to the isocyanate and nitrogen products. researchgate.net For hetarylacyl azides, such as isomers of pyridine-carbonyl azide, DFT studies suggest that the introduction of the pyridine (B92270) nitrogen atom into the aromatic ring has only a minor effect on the activation energy of this concerted process. dnu.dp.ua

In contrast, photochemical decomposition of acyl azides can favor a stepwise pathway. Under photolytic conditions, the formation and subsequent trapping of the acyl nitrene intermediate have been successfully demonstrated, suggesting that the excited state reactivity differs significantly from the thermal process. nih.gov

The decomposition of pyridine-2-carbonyl azide can be initiated either thermally or photochemically, leading to distinct, though sometimes overlapping, chemical pathways.

Thermal Decomposition: When heated, this compound primarily undergoes the Curtius rearrangement to yield 2-pyridyl isocyanate and molecular nitrogen. nih.gov This transformation is generally understood to be a concerted process, avoiding the formation of a free nitrene intermediate. nih.govresearchgate.net Studies on similar pyridyl carbonyl azides adsorbed on a platinum surface have shown that heating above 400 K leads to the loss of nitrogen and the appearance of a characteristic isocyanate infrared band at 2260 cm⁻¹. nih.gov

Photochemical Decomposition: Photolysis of this compound provides an alternative route for decomposition, often proceeding through different intermediates than the thermal reaction. Irradiation with UV light can supply the energy needed to cleave the N-N₂ bond, leading to the formation of a singlet acyl nitrene. nih.govmdpi.comcdnsciencepub.com This highly reactive intermediate is formed in an excited singlet state but can intersystem cross to a more stable triplet state. researchgate.net The photochemical decomposition of related carbonyl azides has been shown to produce acyl nitrenes that can be trapped or undergo further reactions. mdpi.comcdnsciencepub.com For instance, photolysis of pyridyl carbonyl azide monolayers also results in the formation of the isocyanate, mirroring the thermal outcome but proceeding via a different initial energetic activation. nih.gov

Decomposition MethodPrimary MechanismKey Intermediate (Postulated/Observed)Primary Product
Thermal Concerted Rearrangement nih.govresearchgate.netdnu.dp.uaTransition State (no discrete intermediate)Isocyanate nih.gov
Photochemical Stepwise Decomposition nih.govmdpi.comSinglet Acyl Nitrene cdnsciencepub.comIsocyanate, Trapped Nitrene Products nih.govcdnsciencepub.com

Mechanistic Insights into Curtius Rearrangement

Characterization and Trapping of Transient Intermediates

The direct observation of transient intermediates in the reactions of this compound is challenging due to their short lifetimes and high reactivity. However, a combination of trapping experiments and spectroscopic studies under specific conditions has allowed for their characterization.

The central transient species in the stepwise decomposition of this compound is the 2-pyridoyl nitrene. Acyl nitrenes are highly electrophilic and reactive. nih.gov While they are often too short-lived to be observed directly under thermal conditions, photochemical generation allows for their study. nih.gov Singlet acyl nitrenes, formed during photolysis, can undergo rapid intramolecular reactions, such as C-H bond insertion to form lactams or addition to olefinic double bonds to yield highly reactive acyl aziridines. cdnsciencepub.com

The trapping of nitrene intermediates is a common strategy to prove their existence. For example, photolysis of polyfluorinated 2-naphthyl azide in neat pyridine leads to the capture of the transient singlet nitrene, forming a stable and isolable ylide. acs.org This demonstrates the ability of pyridine to act as an effective trap for such reactive species. acs.orgpsu.edu While not directly involving this compound itself, this illustrates a principal method for intercepting nitrene intermediates.

Under certain catalytic conditions, other nitrogen-centered intermediates like aminyl radicals can be formed from organic azides, although this is less characteristic of the classic Curtius rearrangement. nih.gov These radical pathways typically require a catalyst, such as a cobalt-porphyrin complex, to activate the azide. nih.gov

Azirine intermediates, specifically 2H-azirines, are well-known products from the thermal or photochemical decomposition of vinyl azides. rsc.orgsemanticscholar.org These strained three-membered rings are versatile intermediates themselves, capable of rearranging or reacting to form a variety of nitrogen-containing heterocycles. rsc.orgsemanticscholar.org For example, the decomposition of vinyl azides can lead to 2H-azirines, which can then be converted into iminyl radicals or other species. rsc.org

The chemistry of azirines is relevant to pyridine synthesis. Research has shown that 2H-azirine-2-carbonyl azides can be used as building blocks. researchgate.netrscf.ru In one study, the reaction of 2H-azirine-2-carbonyl azides with vinyldiazoacetates led to the formation of pyridine-3-isocyanate. rscf.ru This transformation proceeds through a pyridinecarbonyl azide intermediate, which then undergoes a Curtius rearrangement. rscf.ru This demonstrates an indirect but mechanistically significant link between azirine chemistry and the rearrangement of pyridine-based carbonyl azides.

While the classical, uncatalyzed thermal Curtius rearrangement is considered a non-radical process nih.gov, radical pathways for azide decomposition can be accessed under specific conditions. The involvement of free-radical intermediates has been suggested in reactions initiated by radical-generating systems or photocatalysis. acs.orgmdpi.com

For instance, some reactions of azides can be completely suppressed by the addition of radical inhibitors like TEMPO, indicating a free-radical pathway. acs.org In these cases, an azidyl radical (N₃•) can be generated, which then participates in subsequent bond-forming steps. acs.org Furthermore, metalloradical catalysis, using transition metals like cobalt or copper, can activate organic azides to generate radical intermediates. nih.gov These processes often involve a stepwise radical pathway, including steps like hydrogen atom abstraction and radical substitution to form the final C-N bond. nih.gov Such radical reactions represent a distinct mechanistic manifold from the pericyclic, concerted Curtius rearrangement.

Azirine Intermediates

Role of Catalysis in Mechanistic Control

The rearrangement of this compound, a specific type of Curtius rearrangement, can be influenced by the presence of catalysts. These catalytic systems can alter reaction pathways, rates, and selectivity, steering the reaction away from the simple thermal or photochemical rearrangement toward more complex molecular architectures.

While extensive research on the direct transition metal catalysis of this compound itself is not widely documented, the behavior of analogous acyl, aryl, and vinyl azides provides significant insight into potential catalytic pathways. Transition metals are renowned for their ability to intercept azide decomposition to form metal-stabilized nitrene or nitrenoid intermediates. nih.govresearchgate.netuic.edu This intervention can suppress the standard Curtius rearrangement and open pathways to alternative products, such as those from C-H amination or heterocycle synthesis.

Rhodium (Rh): Rhodium(II) carboxylates are particularly effective catalysts for N-atom transfer reactions. nih.gov In reactions of vinyl azides, Rh(II) catalysts have been shown to accelerate the formation of indoles and pyrroles, highlighting their ability to control the fate of the azide group. uic.edu A study on the reaction of 2H-azirine-2-carbonyl azides with vinyldiazoacetates, catalyzed by Rh(II) complexes like Rh₂(OAc)₄, proposed the formation of a pyridinecarbonyl azide intermediate. rscf.ru The subsequent course of the reaction—either a Curtius-type rearrangement to an isocyanate or decomposition to a "deaminated" pyridine—was found to be dependent on the reaction temperature and the specific rhodium catalyst used, demonstrating catalytic control over competing pathways. rscf.ru

Copper (Cu): Copper catalysis is widely employed in azide chemistry, most famously in the azide-alkyne cycloaddition. In the context of azide decomposition, copper can catalyze the formation of nitrene intermediates. researchgate.netacs.org For example, copper-catalyzed decomposition of sulfonyl azides has been studied for decades. acs.org More recently, copper has been used to generate acyl nitrenes from stable precursors like dioxazolones for the synthesis of N-acyl amidines, a reaction that must outcompete the Curtius rearrangement. nih.gov This suggests that copper catalysts could potentially divert this compound from its typical rearrangement to engage in nitrene-transfer reactions.

Iron (Fe) and Nickel (Ni): Iron and nickel catalysts are also known to mediate reactions involving azides. rsc.org Iron catalysts, for instance, have been used in intramolecular C-H amination of alkyl azides, proceeding through iron-imido/nitrene intermediates. uic.edu Nickel catalysis has been explored for denitrogenative annulations of vinyl azides to form substituted pyrroles. chemspider.com These examples underscore the potential for Fe and Ni complexes to generate reactive intermediates from this compound that could undergo transformations other than the Curtius rearrangement.

The table below conceptualizes the competing mechanistic pathways for this compound in the presence and absence of transition metal catalysts.

ConditionKey IntermediatePrimary Product TypeGoverning Reaction
Thermal/Photochemical (Metal-Free)Concerted Transition State (or Acyl Nitrene)IsocyanateCurtius Rearrangement
Transition Metal (e.g., Rh, Cu, Fe) CatalysisMetal-Nitrenoid ComplexC-H Amination Products, HeterocyclesCatalytic Nitrene Transfer

The foundational reaction of this compound is the Curtius rearrangement, which is inherently a metal-free process. wikipedia.orgchemistrysteps.com This transformation is typically initiated by thermal energy or by photochemical activation. sci-hub.se Studies involving the photolysis and thermolysis of picolinyl azide (this compound) monolayers on a platinum surface confirmed that heating above 400 K or UV irradiation leads to the loss of dinitrogen (N₂) and the formation of the corresponding pyridyl isocyanate intermediate. researchgate.net This classic rearrangement proceeds without the need for any catalytic species.

Organocatalysis, a field that uses small organic molecules to accelerate reactions, has seen significant application in azide chemistry. However, its use has predominantly been in the realm of cycloaddition reactions, such as the organocatalytic azide-carbonyl [3+2] cycloaddition to form 1,2,3-triazoles. ibs.re.kr These reactions typically involve the activation of a carbonyl compound to form an enamine or enolate, which then reacts with the azide. There is currently a lack of established organocatalytic methods designed specifically to control or modulate the Curtius rearrangement pathway of acyl azides like this compound. The development of organocatalysts that could influence the reaction temperature, selectivity, or functional group tolerance of the Curtius rearrangement remains an open area for research.

Transition Metal Catalysis (e.g., Copper, Rhodium, Nickel, Iron)

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to elucidate the complex mechanisms, transition states, and energetics of reactions involving this compound.

A DFT study (using the PBE/TZ2P method) specifically investigating the thermal Curtius rearrangement of various hetarylacyl azides, including isomers of pyridylcarbonyl azide, provided direct insight into the role of the pyridine ring. dnu.dp.ua The calculations revealed that the introduction of a pyridine-type nitrogen atom into the aromatic ring has a tangible, albeit modest, effect on the activation energy (E_ACT) of the rearrangement. dnu.dp.ua Compared to the parent benzoyl azide, the presence of the nitrogen atom at the ortho-position (as in this compound) was found to slightly lower the activation barrier. dnu.dp.ua This effect is attributed to the electronic properties of the pyridine ring influencing the stability of the rearrangement's transition state. dnu.dp.ua

The table below presents the calculated activation barriers for the thermal Curtius rearrangement of benzoyl azide and its pyridyl analogues.

CompoundCalculated Activation Energy (E_ACT, kJ/mol) dnu.dp.ua
Benzoyl azide115.8
Pyridin-4-ylcarbonyl azide (Isonicotinoyl azide)115.4
Pyridin-3-ylcarbonyl azide (Nicotinoyl azide)115.4
Pyridin-2-ylcarbonyl azide (Picolinoyl azide)113.7

These computational findings suggest that the rearrangement of this compound is kinetically slightly more facile than that of its isomers or the corresponding phenyl derivative. dnu.dp.ua

Molecular Orbital (MO) theory provides the fundamental framework for understanding the electronic reorganizations that occur during chemical reactions. In the concerted Curtius rearrangement of this compound, the process can be visualized as a seamless flow of electrons within a cyclic transition state. The migration of the 2-pyridyl group from the carbonyl carbon to the adjacent nitrogen atom occurs simultaneously with the cleavage of the N-N₂ bond. This is facilitated by the continuous overlap of molecular orbitals throughout the transformation, which provides a low-energy pathway compared to a stepwise process involving bond-breaking to form highly reactive intermediates.

While qualitative MO diagrams were historically used to rationalize such reactions, modern computational methods like DFT, which are built upon MO principles, provide a much more detailed and quantitative picture. weebly.com The DFT results showing a slightly lower activation barrier for this compound compared to benzoyl azide can be interpreted through MO theory. dnu.dp.ua The electron-withdrawing nature of the nitrogen atom in the pyridine ring can influence the electron density at the ipso-carbon, potentially affecting the stability of the transition state where this carbon is migrating. The specific orbital interactions between the migrating pyridyl ring and the C(O)N moiety at the transition state geometry are responsible for the observed energetic differences.

Advanced Applications of Pyridine 2 Carbonyl Azide in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The isocyanate intermediate generated from pyridine-2-carbonyl azide (B81097) is a powerful building block for synthesizing a variety of heterocyclic structures. Its reactions are pivotal in creating scaffolds of significant interest in medicinal chemistry and materials science.

Pyridine (B92270) Ring System Syntheses

Pyridine-2-carbonyl azide serves as a key reagent in the synthesis of more complex, substituted pyridine systems. A notable application involves a multi-component, two-pot process for creating polysubstituted pyridines. rsc.org In this method, an acyl azide is heated to form an isocyanate via the Curtius rearrangement. rsc.org This isocyanate then participates in a catalytic intermolecular aza-Wittig reaction with an aldehyde, followed by a Diels-Alder reaction with an enamine to yield the final pyridine product. rsc.org This sequence allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from simple starting materials. rsc.org

Another approach utilizes the reaction of 2H-azirine-2-carbonyl azides with vinyldiazoacetates. rscf.ru This reaction can lead to the formation of polysubstituted 3-aminopyridines through a Curtius rearrangement of a pyridinecarbonyl azide intermediate. rscf.ru The process is sensitive to reaction conditions, with the presence of an oxidizing agent being crucial for favoring the Curtius rearrangement pathway. rscf.ru Additionally, radical-based methods involving the reaction of vinyl azides with cyclopropanols, mediated by Mn(III), can produce highly functionalized pyridines. acs.org

Pyrrole (B145914) and Imidazole (B134444) Derivatives

While direct synthesis of simple pyrrole and imidazole rings using this compound is less common, the reagent is instrumental in creating fused systems containing these heterocycles. For instance, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives can be achieved, which can then be further functionalized. arkat-usa.org Starting from a substituted thieno[2,3-b]pyridine, a carbohydrazide (B1668358) can be formed and subsequently diazotized to yield the corresponding carbonyl azide. arkat-usa.org This azide can undergo an intramolecular cycloaddition to furnish a pyrazinone, a fused heterocyclic system. arkat-usa.org

In the context of imidazole derivatives, the focus is often on creating fused structures like imidazo[1,2-a]pyridines, which are discussed in a later section. The fundamental reactivity of this compound, primarily the Curtius rearrangement, provides isocyanates that can be incorporated into more complex structures that may include pyrrole or imidazole moieties as part of a larger, fused ring system.

Triazole and Other Azole Scaffolds

This compound is a precursor for synthesizing certain azole compounds. For example, it has been used in the synthesis of endothelin receptor antagonists, where a key step involves its reaction with an alcohol to form a pyridin-2-yl-carbamic acid ester. google.comgoogleapis.com While not forming a triazole ring directly in this instance, the azide functional group is inherently part of the broader class of azoles.

The synthesis of tetrazoles, another important azole scaffold, can also be linked to synthetic pathways involving pyridine derivatives. In one multi-step synthesis, a substituted pyridine is eventually converted to a tetrazolyl-pyridine derivative. google.com Although this specific example does not use this compound directly for the tetrazole formation, it highlights the utility of pyridine-based starting materials in accessing complex azole-containing molecules. google.comgoogleapis.com

Imidazo[1,2-a]pyridines and Fused Heterocycles

This compound is a valuable tool for constructing fused heterocyclic systems, particularly those containing a bridgehead nitrogen atom like imidazo[1,2-a]pyridines. These scaffolds are of significant interest in medicinal chemistry. The synthesis often begins with the creation of a substituted imidazo[1,2-a]pyridine (B132010) core, which is then further elaborated.

For instance, 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carbohydrazide can be converted to the corresponding 8-(benzyloxy)imidazo[1,2-a]this compound. researchgate.net This azide is a key intermediate that can undergo the Curtius rearrangement. The resulting isocyanate can be trapped with various nucleophiles to install different functional groups at the 2-position of the imidazo[1,2-a]pyridine ring system, leading to a diverse library of compounds. researchgate.net Similarly, 6-fluoro-3-methylimidazo[1,2-a]this compound has been synthesized as an intermediate for creating TRPM8 modulators.

The following table summarizes examples of fused heterocycles synthesized using this compound or its derivatives.

Starting MaterialReagent/ConditionProduct Scaffold
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbohydrazideNaNO₂, HCl8-(Benzyloxy)imidazo[1,2-a]this compound
6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carbohydrazideNaNO₂, HCl6-Fluoro-3-methylimidazo[1,2-a]this compound
Thieno[2,3-b]pyridine-2-carbohydrazide derivativeDiazotizationThieno[2,3-b]this compound derivative

Diazepine (B8756704) Formation via Ring Expansion

Information specifically detailing the use of this compound for diazepine formation via ring expansion is not prominently available in the searched literature. Methodologies for ring expansion to form diazepines typically involve different precursors and reaction pathways.

Synthesis of Biologically Relevant Amine Derivatives

The Curtius rearrangement of this compound is a cornerstone for the synthesis of a wide array of biologically active amine derivatives. allen.in The thermal decomposition of the acyl azide generates pyridin-2-yl isocyanate, a highly reactive intermediate. organic-chemistry.org This isocyanate readily reacts with nucleophiles like water, alcohols, and amines to produce primary amines (after hydrolysis of the carbamic acid), carbamates (urethanes), and ureas, respectively. allen.in These functional groups are prevalent in pharmaceuticals and agrochemicals. allen.in

A significant application of this methodology is in the synthesis of CDK4/6 inhibitors for cancer therapy. nih.gov Researchers have rapidly synthesized large libraries of urea-based compounds by coupling various amines with this compound. nih.gov This approach allows for systematic modification of the molecule to optimize its inhibitory activity against cyclin-dependent kinases. nih.gov For instance, substituted urea (B33335) compounds were prepared to explore structure-activity relationships, leading to the identification of potent inhibitors. nih.gov

The reaction is also employed to create protected amines, which are crucial intermediates in peptide synthesis and other complex molecule constructions. For example, reacting the isocyanate generated from this compound with tert-butanol (B103910) or benzyl (B1604629) alcohol yields Boc-protected and Cbz-protected amines, respectively.

The table below showcases the versatility of this compound in generating various amine derivatives.

This compound ReactionNucleophileProduct TypeApplication Example
Curtius rearrangement followed by reaction with an amineAmine (R-NH₂)Substituted UreaSynthesis of urea compounds as potential CDK4/6 inhibitors for cancer treatment. nih.gov
Curtius rearrangement followed by reaction with an alcoholAlcohol (R-OH)Carbamate (Urethane)Formation of pyridin-2-yl-carbamic acid esters used as intermediates for endothelin receptor antagonists. google.comgoogleapis.com
Curtius rearrangement followed by reaction with water and hydrolysisWater (H₂O)Primary AmineGeneral synthesis of 2-aminopyridine (B139424) derivatives. organic-chemistry.org
Curtius rearrangement followed by reaction with tert-butanoltert-ButanolBoc-protected AmineIntermediate for peptide synthesis and other complex organic syntheses.
Curtius rearrangement followed by reaction with benzyl alcoholBenzyl AlcoholCbz-protected AmineIntermediate for peptide synthesis.

Development of Pyridine Bioisosteres

In medicinal chemistry, the pyridine ring is a well-regarded bioisostere for the benzene (B151609) ring. Its introduction into a drug candidate can enhance pharmacokinetic properties, improve stability, and create new hydrogen bonding interactions. frontiersin.orgacs.org this compound serves as a key starting material for the synthesis of various pyridine-containing compounds that act as bioisosteres for amides, ureas, and other functional groups.

The primary route for this application involves the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.org This reaction proceeds with a complete retention of the migrating group's stereochemistry. nih.gov In the case of this compound, this rearrangement yields 2-pyridyl isocyanate, a highly reactive electrophile. wikipedia.org

This isocyanate is not typically isolated but is generated in situ and trapped with a wide range of nucleophiles. For instance, reaction with alcohols provides N-pyridyl carbamates, while reaction with amines yields N-pyridyl ureas. wikipedia.org These resulting structures are of significant interest as they can mimic the geometry and hydrogen-bonding capabilities of amide or urea functionalities within a larger molecule, thus acting as effective bioisosteres with potentially improved metabolic stability. The synthesis of enantiomerically pure substituted 1,1-diamines has been achieved from amino acid azides via the Curtius rearrangement, highlighting the reaction's utility in creating complex chiral building blocks. uoa.gr

The versatility of this approach allows for the generation of a diverse library of pyridine-containing bioisosteres by simply varying the nucleophile used to trap the isocyanate intermediate.

Table 1: Synthesis of Pyridine Bioisosteres from this compound via Curtius Rearrangement
Reactant 1Reactant 2 (Nucleophile)Product ClassBioisosteric RelationshipReference
2-Pyridyl isocyanatePrimary/Secondary Amine (R₂NH)N-Aryl-N'-pyridyl ureaAmide/Urea mimic wikipedia.org
2-Pyridyl isocyanateAlcohol (R-OH)N-Pyridyl carbamateAmide/Ester mimic wikipedia.org
2-Pyridyl isocyanateWater (H₂O)2-AminopyridineAmine precursor
2-Pyridyl isocyanateCarboxylic Acid (R-COOH)N-Pyridyl amide (via mixed anhydride)Peptide bond mimic wikipedia.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.orgnih.gov this compound, primarily through its conversion to 2-pyridyl isocyanate, is a valuable component for designing novel MCRs.

The isocyanate functionality is a key reactant in several types of MCRs. beilstein-journals.org The in situ formation of 2-pyridyl isocyanate from this compound allows for its participation in these convergent synthetic strategies, leading to complex pyridine-containing scaffolds.

One notable example is the reaction of isocyanates with ketimines bearing a pyridyl group on the imine nitrogen. rsc.org In this transformation, the isocyanate acts as a carbonyl precursor, and the pyridyl group on the ketimine participates in the reaction cascade, leading to the formation of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives in high yields. This reaction demonstrates a sophisticated strategy where the pyridine moiety is not only incorporated into the final product but also actively promotes the key bond-forming steps. rsc.org

Furthermore, isocyanates are known to participate in catalytic aza-Wittig reactions, which can be integrated into three-component sequences to build polysubstituted pyridines. Although this specific example constructs a new pyridine ring, the underlying principle of using an acyl azide-derived isocyanate as a key MCR component is broadly applicable. The 2-pyridyl isocyanate from this compound could foreseeably be used in similar MCRs, such as those involving phosphonates and nitriles, to create complex heterocyclic systems fused to the pyridine ring. beilstein-journals.org

While the Ugi-azide reaction is a prominent MCR involving an azide, its mechanism typically utilizes an azide source like trimethylsilyl (B98337) azide or sodium azide to form a tetrazole ring. beilstein-journals.orgresearchgate.net In the context of this compound, its role in MCRs is more established through its transformation into an isocyanate rather than as a direct participant in the Ugi-azide reaction itself.

Table 2: Multicomponent Reactions Involving this compound Derivatives
MCR TypeComponents derived from this compoundOther ComponentsProduct ScaffoldReference
[4+2] Cycloaddition2-Pyridyl isocyanate (acting as carbonyl precursor)Ketimine (with N-pyridyl group)4H-Pyrido[1,2-a]pyrimidin-4-one rsc.org
Aza-Wittig/Diels-Alder Sequence2-Pyridyl isocyanate (potential substrate)Aldehyde, Phosphine (B1218219) Oxide Catalyst, EnaminePolysubstituted Pyridines or Fused Pyridines
Triazinane-dione synthesis2-Pyridyl isocyanate (potential substrate)Phosphonate, Nitrile, AldehydePyridyl-substituted Triazinane-diones beilstein-journals.org

Analytical Methodologies for Research on Pyridine 2 Carbonyl Azide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the study of pyridine-2-carbonyl azide (B81097), providing detailed information on functional groups, molecular structure, and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a primary tool for identifying the key functional groups within pyridine-2-carbonyl azide. The most prominent and diagnostic absorption bands are associated with the azide (-N₃) and carbonyl (C=O) moieties.

Azide Group (-N₃): Acyl azides display a strong and characteristic asymmetric stretching vibration (νₐₛ) for the azide group, typically appearing in the region of 2100-2160 cm⁻¹. researchgate.netsciforum.net A corresponding symmetric stretching vibration (νₛ) is observed around 1300 cm⁻¹. nih.govum.edu.mt Studies on this compound (also known as picolinoyl azide) have identified these bands at approximately 2100 cm⁻¹ and 1300 cm⁻¹. nih.govum.edu.mt The intensity and position of these bands are sensitive to the molecule's environment and are crucial for monitoring reactions. For instance, the disappearance of the azide bands is a clear indicator of its conversion, such as during Curtius rearrangement. nih.govresearchgate.net

Carbonyl Group (C=O): The carbonyl group's stretching vibration (νC=O) in this compound is observed around 1700 cm⁻¹. nih.govum.edu.mt This band is typical for an acyl azide, where the electronegativity of the azide group influences the carbonyl bond. researchgate.net Shifts in this frequency can indicate the formation of derivatives or intermediates. For example, upon photolysis or thermolysis, this compound can rearrange to an isocyanate, which presents a new, very strong band around 2260 cm⁻¹, providing clear evidence of the reaction progress. nih.govum.edu.mtresearchgate.net

Table 1: Characteristic IR Absorption Bands for this compound and Related Species

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Compound/Species Reference
Azide (-N₃) Asymmetric Stretch ~2100-2160 This compound researchgate.netnih.govum.edu.mt
Azide (-N₃) Symmetric Stretch ~1300 This compound nih.govum.edu.mt
Carbonyl (C=O) Stretch ~1700 This compound nih.govum.edu.mt

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Product and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for obtaining a detailed map of the carbon-hydrogen framework of this compound and its reaction products. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The aromatic protons on the pyridine (B92270) ring of this compound exhibit distinct chemical shifts due to the influence of the nitrogen atom and the carbonyl azide substituent. The proton chemical shifts for pyridine itself show the α-protons (adjacent to nitrogen) as the most deshielded. ipb.pt For derivatives, these shifts are invaluable for determining the substitution pattern and confirming product structures. For example, in the characterization of products from reactions involving picolinoyl hydrazide, a precursor to the azide, the aromatic proton signals are key to confirming the final structure. vnu.edu.vn

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of this compound is expected to have a characteristic chemical shift in the range typical for acyl derivatives, generally around 160-170 ppm. researchgate.netrscf.ru The carbons of the pyridine ring also show distinct signals, with C-2 and C-6 being the most deshielded (around 150 ppm) and C-4 being less so (around 136 ppm). ipb.pt Analysis of ¹³C NMR spectra is crucial for tracking the fate of the carbonyl group in reactions, such as its conversion to an amide, where the carbonyl signal would shift to a different characteristic region (e.g., ~169.5 ppm for a dipiperidylamide derivative). researchgate.net

Table 2: Representative NMR Data for Pyridine and Related Structures (in CDCl₃)

Compound Nucleus Position Chemical Shift (δ, ppm) Reference
Pyridine ¹H H-2, H-6 8.59 ipb.pt
¹H H-3, H-5 7.38 ipb.pt
¹H H-4 7.35 ipb.pt
¹³C C-2, C-6 149.8 ipb.pt
¹³C C-3, C-5 123.6 ipb.pt
¹³C C-4 135.7 ipb.pt

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of species with unpaired electrons (paramagnetic species), such as radicals and triplet states. While this compound itself is a diamagnetic, closed-shell molecule and thus EPR-silent, the technique is invaluable for studying its reactive intermediates.

Photolysis or thermolysis of azides can lead to the loss of N₂ and the formation of a highly reactive nitrene intermediate (pyridyl-2-carbonylnitrene). If this nitrene exists in a triplet state (with two unpaired electrons), it can be detected by EPR. Studies on related systems, such as the photolysis of other pyridyl azides, have successfully used low-temperature matrix isolation EPR to characterize the resulting triplet nitrenes. aip.orgaip.orgnih.gov These studies allow for the determination of zero-field splitting (ZFS) parameters (D and E), which provide detailed information about the electronic structure and geometry of the triplet species. aip.orgaip.orgnih.gov For instance, the photolysis of 4-amino-2,6-diazido-3,5-dichloropyridine in a solid argon matrix allowed for the high-resolution EPR detection of the corresponding quintet dinitrene, with accurately determined ZFS parameters (Dq = 0.2100 cm⁻¹ and Eq = -0.0560 cm⁻¹). aip.org

Crystallographic Analysis (Single-Crystal X-ray Diffraction) for Definitive Structural Assignment

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state. While a crystal structure for this compound itself is not readily found in the searched literature, analysis of related compounds and potential products is common.

For example, the crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives have been reported, providing insight into the planarity and intermolecular interactions of molecules containing the picolinoyl moiety. nih.gov Furthermore, metal complexes incorporating ligands derived from picolinoyl precursors are frequently characterized by X-ray diffraction. vnu.edu.vnvnu.edu.vnrsc.org This technique is essential for unambiguously confirming the coordination mode of ligands and the geometry of the resulting metal complexes. vnu.edu.vnvnu.edu.vn In the context of this compound derivatives, obtaining a crystal structure is the gold standard for confirming the outcome of a reaction and understanding the product's solid-state conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₄N₄O, corresponding to a molecular weight of approximately 148.12 g/mol . nih.gov

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙), and its mass-to-charge ratio (m/z) will confirm the molecular weight. The fragmentation of acyl azides is often predictable. A primary fragmentation pathway for aryl azides involves the loss of a nitrogen molecule (N₂, 28 Da) to form a nitrene intermediate, which may or may not be directly observed. researchgate.net A subsequent key fragmentation is often the loss of a carbonyl group (CO, 28 Da), a characteristic of the Curtius rearrangement. rscf.ru Therefore, significant peaks in the mass spectrum of this compound might be expected at m/z values corresponding to the loss of N₂ and/or the combined loss of N₂ and CO. Analysis of fragmentation patterns for substituted aryl azides has shown that the specific pathways are influenced by the nature and position of the substituents on the aromatic ring. researchgate.netacs.org

Other Advanced Analytical Techniques

Beyond standard spectroscopic and chromatographic methods, a range of advanced analytical techniques provide deeper insights into the structural, electronic, and reactive properties of this compound and its derivatives. These methods are crucial for unambiguous structure elucidation, understanding reaction mechanisms, and characterizing materials on a molecular level.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of molecules. For derivatives of this compound, this technique provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound itself is not widely reported in these findings, the structures of closely related compounds have been extensively characterized, offering valuable comparative data.

For instance, the structures of several N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been resolved. nih.gov These studies confirm the planarity of the pyridine rings and the conformation of the central imide linkage. nih.gov In one analysis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide, the molecule crystallized in the orthorhombic space group Pna21. nih.gov Similarly, X-ray analysis was used to unequivocally confirm the structure of a carbamoyl (B1232498) azide product formed in a metal-free cross-coupling reaction. acs.org The structural analysis of cobalt(II) azide complexes with pyridine derivative ligands, such as Co(4-benzoylpyridine)4(N3)2, reveals a trans-six-coordinated cobalt(II) environment with nearly linear terminal azide groups. researchgate.net These crystallographic studies are essential for validating reaction outcomes and understanding the steric and electronic effects of substituents on the pyridine ring. nih.govacs.org

Table 1: Selected Crystallographic Data for N-(pyridine-2-carbonyl)pyridine-2-carboxamide nih.gov

ParameterValue
Chemical FormulaC₁₂H₉N₃O₂
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)12.0689 (4)
b (Å)4.8878 (2)
c (Å)17.7811 (6)
α, β, γ (°)90, 90, 90
Volume (ų)1048.98 (6)
Temperature (K)150

Mass Spectrometry

Advanced mass spectrometry techniques, particularly electrospray mass spectrometry (ESMS), are powerful tools for studying the reaction pathways of carbonyl azides. Negative-ion ESMS has been employed to investigate the reactions of azide ions with metal carbonyl compounds. uvic.ca This research shows that azide ions can convert carbonyl ligands into isocyanate groups with the elimination of N₂. uvic.ca While the primary adduct from azide attack is often unstable, the resulting isocyanate-containing anions are readily detected. uvic.ca The fragmentation processes can be investigated by varying instrumental parameters like the skimmer cone voltage, providing mechanistic insights on a micro-scale. uvic.ca This approach is valuable for identifying transient intermediates and characterizing the products of reactions involving the azide functional group. uvic.ca

Computational and Theoretical Chemistry

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms, stability, and electronic properties of acyl azides. cuny.edudnu.dp.ua Theoretical studies on the thermal Curtius rearrangement of aryl and hetarylacyl azides show that the reaction proceeds through a concerted mechanism, involving the simultaneous cleavage of the N-N₂ bond and migration of the aryl/hetaryl group to form an isocyanate. dnu.dp.ua

DFT calculations can determine the thermodynamic stability of different conformers (e.g., syn- vs. anti-) and calculate the activation energy barriers for reactions. dnu.dp.ua For instance, studies indicate that the introduction of a pyridine-type nitrogen atom at the ortho-position of a benzoyl azide slightly lowers the activation barrier for the Curtius rearrangement compared to the unsubstituted analogue, while meta- and para-substitution have a negligible effect. dnu.dp.ua These computational methods provide a molecular-level understanding that complements experimental findings. cuny.edudnu.dp.ua

Table 2: Summary of Theoretical Findings on Acyl Azide Reactions

Technique/TheoryApplicationKey FindingsReference
DFTStudy of the thermal Curtius rearrangement mechanism of hetarylacyl azides.The reaction is a concerted process. The syn-conformer is thermodynamically more stable than the anti-analogue. dnu.dp.ua
DFTInvestigation of the effect of pyridine nitrogen position on the activation energy (EACT) of rearrangement.An ortho-nitrogen slightly decreases EACT; meta- and para-nitrogens have minimal effect on the activation barrier. dnu.dp.ua
MEDTAnalysis of cycloaddition reactions involving azides.Describes reactivity based on changes in electron density, identifying the direction of electron density transfer during the reaction. cuny.edu

Surface and Thermal Analysis Techniques

The behavior of pyridine carbonyl azides on surfaces has been explored using specialized surface science and thermal analysis techniques in ultrahigh vacuum (UHV) environments. The photochemical and thermal reactivity of picolinoyl azide (this compound) monolayers on a single-crystal Platinum (Pt(111)) surface has been investigated using Reflection-Absorption Infrared Spectroscopy (RAIRS) and Temperature Programmed Desorption (TPD). researchgate.net

RAIRS allows for the in-situ monitoring of chemical transformations in the monolayer. researchgate.net For picolinoyl azide, characteristic infrared bands for the carbonyl (C=O) and azide (N₃) groups are observed upon adsorption. researchgate.net Upon photolysis or heating, these bands disappear and a new band corresponding to an isocyanate intermediate appears, indicating the loss of N₂ via the Curtius rearrangement. researchgate.net TPD experiments show that multilayers desorb around 270 K, while the stable monolayer is stable up to 400 K before reacting. researchgate.net

Table 3: Spectroscopic and Thermal Data for Picolinoyl Azide on Pt(111) researchgate.net

TechniqueObservationInterpretation
RAIRSC=O band at ~1700 cm⁻¹; N₃ bands at ~2100 cm⁻¹ and ~1300 cm⁻¹.Adsorption of intact picolinoyl azide monolayer.
RAIRSAppearance of a new band at ~2260 cm⁻¹ upon heating (>400 K) or photolysis.Formation of a surface-bound isocyanate intermediate after N₂ loss.
TPDMaximum desorption rate at 270 K.Desorption of weakly bound multilayers of picolinoyl azide.
TPDMonolayer stable up to 400 K.Stronger interaction of the first molecular layer with the platinum surface.

Q & A

Q. What are the standard synthetic routes for Pyridine-2-carbonyl azide, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution of pyridine-2-carbonyl chloride with sodium azide (NaN₃) in anhydrous solvents like acetonitrile or DMF. Critical steps include:

  • Reaction conditions : Maintain temperatures below 0°C to minimize unintended decomposition of the azide group.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .
  • Purity validation : Confirm via 1H^1H-NMR (e.g., absence of carbonyl chloride peaks at ~170 ppm) and FT-IR (azide stretch at ~2100 cm1^{-1}) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ ~165 ppm).
  • IR spectroscopy : Key peaks include C=O (~1680 cm1^{-1}) and N3_3 (~2100 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : For structural elucidation, use SHELX software for refinement, ensuring low R-factor values (<5%) .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation : Work in a fume hood with blast shields; azides are shock-sensitive and may decompose explosively.
  • Storage : Keep in airtight containers at –20°C, away from metals or reducing agents.
  • Waste disposal : Quench excess azides with aqueous sodium nitrite (NaNO2_2) and dilute sulfuric acid (H2_2SO4_4) under controlled conditions .

Advanced Research Questions

Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and how can reaction efficiency be quantified?

this compound acts as a dipolarophile in CuAAC, forming 1,4-disubstituted triazoles. Methodological considerations:

  • Catalyst optimization : Use Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) at 0.1–1 mol% loading.
  • Kinetic analysis : Monitor reaction progress via 1H^1H-NMR or HPLC to calculate rate constants (kk) and turnover frequencies (TOF).
  • Side reactions : Suppress alkyne homocoupling by degassing solvents to remove oxygen .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvents?

Conflicting reactivity data often arise from solvent polarity effects or trace metal contamination. To address this:

  • Controlled experiments : Systematically vary solvents (e.g., DMF vs. THF) and chelate metal impurities using EDTA.
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to compare transition-state energies in different media.
  • Statistical validation : Apply ANOVA to assess solvent effects on reaction yields .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Bioconjugation : React with propargyl-modified biomolecules (e.g., peptides) via CuAAC to create stable triazole linkages.
  • Prodrug design : Incorporate hydrolyzable esters (e.g., p-nitrophenyl) at the carbonyl group for pH-sensitive release.
  • In vitro testing : Use LC-MS/MS to track cellular uptake and metabolic stability in HepG2 or HEK293 cell lines .

Q. What computational tools predict the thermal stability and decomposition pathways of this compound?

  • Thermogravimetric analysis (TGA) : Experimentally determine decomposition onset temperatures.
  • Molecular dynamics (MD) : Simulate decomposition trajectories using software like GROMACS, focusing on N2_2 release kinetics.
  • Hazard assessment : Correlate computational results with differential scanning calorimetry (DSC) data to predict explosive risks .

Methodological Frameworks

Q. How to design a study investigating substituent effects on this compound’s reactivity?

Apply the PICO framework :

  • Population : this compound derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups).
  • Intervention : Reactivity screening under standardized CuAAC conditions.
  • Comparison : Benchmark against unmodified this compound.
  • Outcome : Quantify yields, regioselectivity, and kinetic parameters. Ensure FINER criteria (Feasible, Novel, Ethical) by limiting substituents to commercially available analogs .

Q. What experimental controls are essential when studying azide decomposition mechanisms?

  • Negative controls : Run reactions without catalysts or azides to identify background interference.
  • Isotopic labeling : Use 15N^{15}N-labeled azides to trace N2_2 release via mass spectrometry.
  • In situ monitoring : Employ Raman spectroscopy to detect intermediate nitrene species .

Data Analysis and Reproducibility

Q. How to troubleshoot irreproducible yields in this compound syntheses?

  • Parameter logging : Document solvent batch, humidity, and stirring speed.
  • Reagent purity : Confirm NaN₃ purity via titration with cerium(IV) sulfate.
  • Replication : Use JMP or RStudio to perform a Design of Experiments (DoE) and identify critical variables .

Q. What statistical methods validate the significance of catalytic activity differences in azide-alkyne reactions?

  • t-Tests : Compare mean yields between catalyst systems (e.g., Cu(I) vs. Ru(II)).
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic datasets to identify outliers.
  • Bayesian inference : Calculate posterior probabilities for mechanistic hypotheses .

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